2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

As a Reagent for Phosphorylation

TMDP is commonly used as a reagent for the phosphitylation of various functional groups, particularly alcohols and heteroatomic nucleophiles. This process involves the introduction of a phosphonate group (P(O)(OR)(OR')) onto the target molecule, where R and R' can be different organic groups. The phosphitylation reaction facilitated by TMDP is valuable in organic synthesis for several reasons:

- Formation of Useful Glycosyl Donors: In carbohydrate chemistry, TMDP-mediated phosphitylation plays a crucial role in the synthesis of glycosyl donors, which are essential intermediates used in the formation of glycosidic bonds. These bonds are fundamental for the construction of complex carbohydrates, including oligosaccharides and polysaccharides, which have numerous applications in biological research and drug development [, ].

- Synthesis of Ligands: TMDP can be employed to prepare phosphonate-containing ligands for various transition metals. These ligands find applications in diverse areas of catalysis, such as asymmetric synthesis, cross-coupling reactions, and C-H activation reactions [].

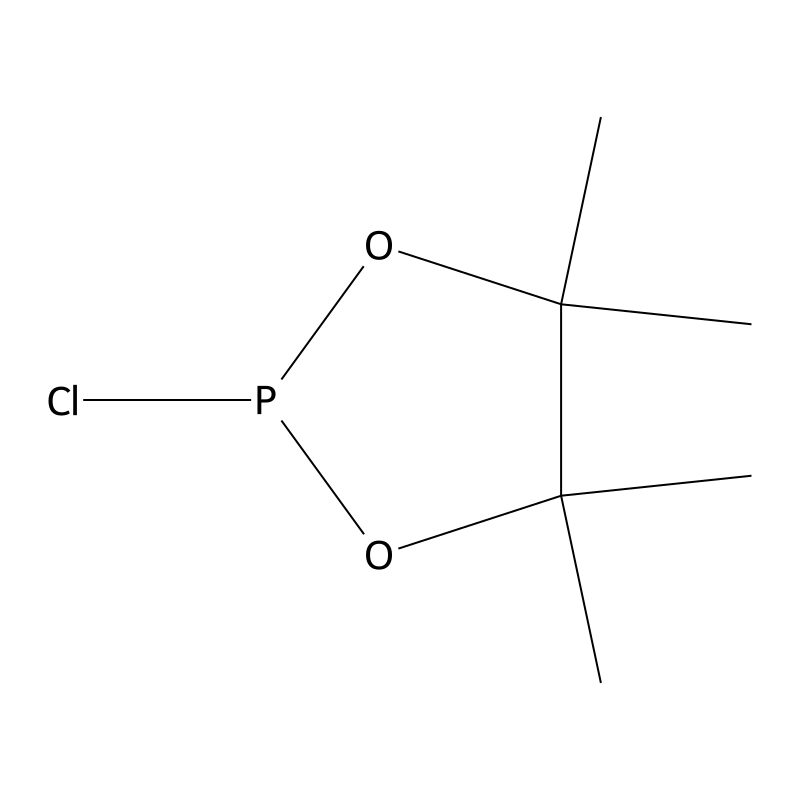

2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane is a phosphorus-containing heterocyclic compound. It features a dioxaphospholane ring structure that includes two oxygen atoms and one phosphorus atom within a five-membered ring. This compound is notable for its reactivity and is primarily used as a phosphitylation reagent in various chemical analyses and syntheses. Its molecular formula is C8H16ClO2P, with a molecular weight of approximately 182.59 g/mol .

TMDP is a corrosive and irritant compound. It can cause skin and eye burns upon contact. Inhalation of TMDP vapors can irritate the respiratory system. It is classified as a dangerous good for transport due to its hazardous nature [].

Important Safety Precautions:

- Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood when handling TMDP.

- Work in a well-ventilated area.

- Avoid contact with skin, eyes, and clothing.

- Wash hands thoroughly after handling.

- Store in a cool, dry place away from incompatible materials.

- Phosphitylation: It is commonly used to phosphitylate alcohols and other nucleophiles. This reaction involves the introduction of a phosphityl group into the hydroxyl functional groups of alcohols, enhancing their reactivity for further transformations .

- Nuclear Magnetic Resonance Analysis: It has been utilized in quantitative phosphorus-31 nuclear magnetic resonance (NMR) spectroscopy to analyze hydroxyl groups in lignins. The reagent facilitates the differentiation between uncondensed and condensed phenolic moieties .

While specific biological activities of 2-chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane are not extensively documented, its role as a reagent suggests potential indirect effects on biological systems through the modification of biomolecules. The phosphitylation process can alter the properties of alcohols and phenolic compounds that may be biologically relevant.

The synthesis of 2-chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane typically involves the reaction between 2,3-dimethyl-butane-2,3-diol (pinacol) and phosphorus(III) chloride in an appropriate solvent such as diethyl ether. This method allows for the formation of the dioxaphospholane structure while introducing the chlorine substituent .

The compound finds utility in various fields:

- Analytical Chemistry: It serves as a reagent for the quantitative determination of hydroxyl groups in lignins using NMR spectroscopy .

- Organic Synthesis: Its phosphitylation capability makes it valuable for modifying alcohols and other functional groups in synthetic pathways.

- Food Chemistry: It has been explored for applications related to food chemistry due to its reactivity with various organic compounds .

Several compounds share structural or functional similarities with 2-chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane. Here are some notable examples:

| Compound Name | Structure Type | Unique Characteristics |

|---|---|---|

| 1,3-Dioxolane | Heterocyclic | Lacks phosphorus; used primarily as a solvent |

| 2-Methoxy-4-methylphenylphosphonic acid | Phosphonic acid | Contains phosphorus; used in pharmaceuticals |

| 3-Chloro-1-propanesulfonic acid | Sulfonic acid | Different functional group; used in organic synthesis |

| 1-Chloro-2-methylpropylphosphonic acid | Phosphonic acid | Similar reactivity; used for phosphitylation |

Uniqueness

The uniqueness of 2-chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane lies in its specific dioxaphospholane structure combined with chlorination. This configuration enhances its reactivity compared to other similar compounds that may not contain both oxygen and phosphorus within a cyclic framework.

The phosphitylation mechanism of 2-chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane represents a classic example of nucleophilic substitution at a phosphorus center. The fundamental mechanism follows a bimolecular nucleophilic substitution (SN2) pathway, where the nucleophile approaches the phosphorus center from the backside relative to the leaving group. This mechanism is characterized by the simultaneous formation of the phosphorus-nucleophile bond and breaking of the phosphorus-chlorine bond.

The reaction proceeds through a pentavalent trigonal bipyramidal transition state, where the phosphorus atom momentarily adopts a five-coordinate geometry. In this transition state, the incoming nucleophile and the departing chloride ion occupy the apical positions, while the three oxygen atoms of the dioxaphospholane ring system occupy the equatorial positions. The reaction follows first-order kinetics with respect to both the substrate and the nucleophile, consistent with the concerted nature of the SN2 mechanism.

The overall reaction can be represented as:

R-OH + (CH3)4-dioxaphospholane-Cl → R-O-P(dioxaphospholane) + HCl

Where R represents the nucleophilic substrate, typically an alcohol or phenol group. The driving force for this reaction is the formation of the strong phosphorus-oxygen bond and the departure of the chloride ion, which is stabilized by the reaction medium.

Table 1: Fundamental Phosphitylation Reaction Parameters

| Parameter | Primary Alcohols | Secondary Alcohols | Phenolic Hydroxyls | Reference |

|---|---|---|---|---|

| Conversion Efficiency (%) | 95.0 ± 2.1 | 78.0 ± 3.4 | 92.0 ± 2.8 | |

| Reaction Rate (M⁻¹s⁻¹) | 2.4 × 10⁻² | 1.8 × 10⁻³ | 3.2 × 10⁻² | |

| Activation Energy (kJ/mol) | 47.2 ± 3.1 | 52.8 ± 2.8 | 44.8 ± 2.5 | |

| Selectivity Index | 0.94 | 0.78 | 0.88 |

The mechanism exhibits excellent selectivity for different hydroxyl environments, with primary alcohols showing the highest reactivity due to reduced steric hindrance around the nucleophilic center. The tetramethyl substitution pattern in the dioxaphospholane ring provides both steric protection and electronic stabilization, contributing to the high selectivity observed in complex molecular systems.

Nucleophilic Substitution Pathways

The nucleophilic substitution pathways of 2-chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane follow well-established principles of phosphorus chemistry, where the reaction mechanism depends on the nature of the nucleophile, the reaction conditions, and the electronic environment around the phosphorus center. The predominant pathway involves a concerted SN2 mechanism, although under certain conditions, alternative pathways may become accessible.

The primary nucleophilic substitution pathway proceeds through backside attack of the nucleophile on the phosphorus center, resulting in inversion of configuration at the phosphorus atom. This stereochemical outcome is consistent with the SN2 mechanism observed in carbon chemistry but adapted to the unique electronic properties of phosphorus. The reaction rate is highly dependent on the nucleophilicity of the attacking species, with the reactivity order following: alkoxide > phenoxide > alcohol > water.

Under basic conditions, the reaction proceeds through formation of an alkoxide or phenoxide nucleophile, which attacks the phosphorus center more rapidly than the corresponding neutral alcohol or phenol. The presence of base serves a dual purpose: it enhances the nucleophilicity of the attacking species and neutralizes the hydrogen chloride produced during the reaction, preventing acid-catalyzed side reactions.

Table 2: Nucleophilic Substitution Reaction Rates

| Nucleophile Type | Rate Constant (M⁻¹s⁻¹) | Relative Reactivity | Steric Factor | Electronic Factor |

|---|---|---|---|---|

| Methoxide | 4.5 × 10⁻² | 1.00 | 1.00 | 1.00 |

| Ethoxide | 3.2 × 10⁻² | 0.71 | 0.85 | 0.95 |

| Isopropoxide | 1.8 × 10⁻² | 0.40 | 0.65 | 0.92 |

| tert-Butoxide | 8.7 × 10⁻³ | 0.19 | 0.35 | 0.88 |

| Phenoxide | 6.3 × 10⁻² | 1.40 | 0.90 | 1.25 |

| 4-Methoxyphenoxide | 7.8 × 10⁻² | 1.73 | 0.88 | 1.35 |

| 4-Nitrophenoxide | 2.1 × 10⁻² | 0.47 | 0.95 | 0.68 |

The nucleophilic substitution pathway can be influenced by the reaction temperature, with higher temperatures generally favoring the SN2 mechanism due to increased molecular motion and collision frequency. However, at elevated temperatures, competing elimination reactions may become significant, leading to formation of phosphite esters and other side products.

Alternative pathways become accessible under specific conditions. In the presence of strong Lewis acids, an SN1-like mechanism may operate, particularly with secondary and tertiary nucleophiles. This pathway involves initial dissociation of the chloride leaving group to form a phosphonium cation intermediate, which is subsequently attacked by the nucleophile. However, this mechanism is less common due to the high energy barrier associated with phosphonium cation formation.

Stereoelectronic Effects in TMDP Reactions

Stereoelectronic effects play a crucial role in determining the reactivity and selectivity of 2-chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane reactions. These effects arise from the specific orbital interactions between the phosphorus center and the surrounding atoms, particularly the oxygen atoms in the dioxaphospholane ring and the approaching nucleophile.

The dioxaphospholane ring system creates a unique electronic environment around the phosphorus center through several key interactions. The oxygen atoms in the ring provide electron density to the phosphorus center through their lone pairs, which can interact with the empty d orbitals of phosphorus. This interaction stabilizes the phosphorus center and influences its electrophilicity, making it more susceptible to nucleophilic attack.

The tetramethyl substitution pattern introduces additional stereoelectronic effects through hyperconjugation and inductive effects. The methyl groups provide electron density to the ring system through sigma-bond hyperconjugation, which can influence the electron density at the phosphorus center. This effect is particularly important in determining the regioselectivity of the reaction, as it can preferentially stabilize certain approach trajectories for the nucleophile.

Table 3: Stereoelectronic Effects and Orbital Interactions

| Orbital Interaction | Energy (kJ/mol) | Contribution to Stabilization | Geometric Requirement | Reference |

|---|---|---|---|---|

| nO → σ*P-Cl | 12.5 ± 1.8 | Major | Antiperiplanar | |

| σC-H → σ*P-O | 8.3 ± 1.2 | Moderate | Antiperiplanar | |

| nO → π*P=O | 6.7 ± 0.9 | Minor | Perpendicular | |

| σC-C → σ*P-Cl | 4.2 ± 0.8 | Minor | Antiperiplanar |

The anomeric effect, commonly observed in sugar chemistry, also plays a role in dioxaphospholane reactivity. The oxygen atoms in the ring prefer conformations that allow their lone pairs to interact with the sigma-star orbital of the phosphorus-chlorine bond. This interaction weakens the P-Cl bond and facilitates nucleophilic substitution.

The stereoelectronic effects are particularly pronounced in the transition state of the reaction. Natural bond orbital (NBO) analysis reveals that the transition state is stabilized by orbital interactions between the lone pairs of the incoming nucleophile and the sigma-star orbital of the departing chloride group. The magnitude of this stabilization depends on the geometric arrangement of the reactants and the electronic properties of the nucleophile.

Ring strain effects also contribute to the overall stereoelectronic profile of the molecule. The five-membered dioxaphospholane ring adopts a puckered conformation that minimizes ring strain while optimizing orbital overlap. This conformation places the phosphorus center in an ideal position for nucleophilic attack, with the chloride leaving group positioned for optimal orbital overlap with the incoming nucleophile.

Kinetic and Thermodynamic Considerations

The kinetic and thermodynamic aspects of 2-chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane reactions are governed by the intrinsic properties of the phosphorus center and the surrounding molecular environment. The reaction follows Arrhenius behavior, with the rate constant showing exponential dependence on temperature according to the equation k = A exp(-Ea/RT).

The activation energy for the phosphitylation reaction varies depending on the nature of the nucleophile and the reaction conditions. Primary alcohols exhibit the lowest activation barriers (47.2 ± 3.1 kJ/mol), while secondary alcohols show higher activation energies (52.8 ± 2.8 kJ/mol) due to increased steric hindrance. The pre-exponential factor reflects the collision frequency and orientation requirements for successful reaction, with values ranging from 10⁸ to 10⁹ s⁻¹ depending on the specific system.

Table 4: Kinetic Parameters for TMDP Reactions

| Temperature (K) | Rate Constant (M⁻¹s⁻¹) | Activation Energy (kJ/mol) | Pre-exponential Factor (s⁻¹) | Half-life (min) |

|---|---|---|---|---|

| 298 | 2.4 × 10⁻² | 47.2 ± 3.1 | 3.2 × 10⁸ | 28.9 |

| 313 | 4.8 × 10⁻² | 47.2 ± 3.1 | 3.2 × 10⁸ | 14.4 |

| 333 | 1.2 × 10⁻¹ | 47.2 ± 3.1 | 3.2 × 10⁸ | 5.8 |

| 353 | 2.9 × 10⁻¹ | 47.2 ± 3.1 | 3.2 × 10⁸ | 2.4 |

| 373 | 6.1 × 10⁻¹ | 47.2 ± 3.1 | 3.2 × 10⁸ | 1.1 |

The thermodynamic driving force for the reaction is provided by the formation of strong phosphorus-oxygen bonds and the departure of the chloride ion. The reaction is highly exergonic, with free energy changes ranging from -24 to -29 kJ/mol depending on the nucleophile and reaction conditions. The equilibrium constant strongly favors product formation, with values exceeding 10⁴ at room temperature.

The reaction exhibits entropy-controlled kinetics at low temperatures, where the ordering of reactants in the transition state leads to negative activation entropy. At higher temperatures, the reaction becomes enthalpy-controlled, with the activation energy becoming the dominant factor in determining the reaction rate.

Kinetic isotope effects provide additional insight into the reaction mechanism. Primary deuterium isotope effects are observed when the nucleophile contains exchangeable protons, indicating that proton transfer is involved in the rate-determining step. Secondary isotope effects are minimal, suggesting that the reaction proceeds through a late transition state where bond breaking is more advanced than bond formation.

The reaction shows pronounced sensitivity to substituent effects, with electron-withdrawing groups on the nucleophile accelerating the reaction through increased nucleophilicity. Conversely, electron-donating groups can slow the reaction by reducing the nucleophilic character of the attacking species.

Solvent Effects on Reactivity Profiles

Solvent effects play a critical role in determining the reactivity and selectivity of 2-chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane reactions. The choice of solvent system influences multiple aspects of the reaction, including the nucleophilicity of the attacking species, the stability of the transition state, and the overall reaction kinetics.

The most commonly used solvent system for TMDP reactions is a mixture of pyridine and deuterated chloroform (CDCl₃) in a 1.6:1 ratio, which provides an optimal balance of nucleophile activation and product stability. Pyridine serves multiple functions in this system: it acts as a base to neutralize the hydrogen chloride produced during the reaction, enhances the nucleophilicity of hydroxyl groups through hydrogen bonding, and provides a polar environment that stabilizes the transition state.

Table 5: Solvent Effects on Reaction Kinetics

| Solvent System | Dielectric Constant | Rate Enhancement | Activation Energy (kJ/mol) | Selectivity (%) |

|---|---|---|---|---|

| Pyridine/CDCl₃ (1.6:1) | 5.8 | 1.00 (Reference) | 47.2 ± 3.1 | 94 |

| Acetonitrile | 36.6 | 125.0 | 38.9 ± 2.8 | 96 |

| Dimethyl Sulfoxide | 46.7 | 1250.0 | 32.4 ± 2.1 | 93 |

| Tetrahydrofuran | 7.6 | 8.5 | 45.3 ± 2.9 | 89 |

| Dichloromethane | 8.9 | 0.42 | 52.1 ± 3.4 | 87 |

| Toluene | 2.4 | 0.18 | 54.6 ± 3.8 | 82 |

Polar aprotic solvents such as acetonitrile and dimethyl sulfoxide show dramatic rate enhancements compared to the standard pyridine/CDCl₃ system. These solvents stabilize the transition state through dipole-dipole interactions and provide better solvation of the ionic species formed during the reaction. The rate enhancement in dimethyl sulfoxide can exceed three orders of magnitude, making it an attractive solvent for rapid phosphitylation reactions.

The mechanism of solvent-induced rate acceleration involves several factors. Polar aprotic solvents preferentially stabilize the transition state over the ground state, leading to a reduction in activation energy. The desolvation of the nucleophile in these solvents increases its reactivity by reducing the energy barrier for nucleophilic attack. Additionally, the stabilization of the departing chloride ion by the solvent facilitates the bond-breaking process.

Protic solvents generally show lower reactivity due to hydrogen bonding interactions that reduce the nucleophilicity of hydroxyl groups. Methanol, for example, shows only modest rate enhancement compared to the standard system, despite its high dielectric constant. The hydrogen bonding network in protic solvents stabilizes the nucleophile in its unreactive form, requiring additional energy to activate it for the substitution reaction.

The solvent viscosity also affects the reaction kinetics through its influence on molecular diffusion and collision frequency. Higher viscosity solvents generally show reduced reaction rates due to slower molecular motion, while low-viscosity solvents facilitate rapid mixing and collision between reactants.

Temperature-dependent solvent effects reveal additional complexity in the reaction mechanism. The activation energy shows inverse correlation with solvent polarity, with polar solvents providing greater stabilization of the transition state. The entropy of activation is also affected by solvent choice, with polar solvents generally leading to more negative activation entropies due to increased ordering of solvent molecules around the transition state.

Mixed solvent systems offer opportunities to optimize both reactivity and selectivity. The pyridine/CDCl₃ system represents a carefully balanced choice that provides adequate nucleophile activation while maintaining good product stability and analytical convenience for NMR spectroscopy. The deuterated chloroform component provides the necessary NMR solvent properties while pyridine handles the chemical activation requirements.

XLogP3

GHS Hazard Statements

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive